molecular formula C15H12N2O3 B1261368 2,3-Dihydroxycarbamazepine CAS No. 81861-12-3

2,3-Dihydroxycarbamazepine

Cat. No. B1261368
CAS RN: 81861-12-3
M. Wt: 268.27 g/mol
InChI Key: YITIUNLDWDJVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydroxycarbamazepine is a dibenzoazepine and a member of ureas.

Scientific Research Applications

Bioactivation Pathways

2,3-Dihydroxycarbamazepine (2,3-diOHCBZ) is a metabolite of carbamazepine, a widely used antiepileptic drug. The conversion of 3-hydroxycarbamazepine (3-OHCBZ) to 2,3-diOHCBZ and its subsequent oxidation to a reactive o-quinone species is proposed as a bioactivation pathway in the pathogenesis of carbamazepine-induced hypersensitivity. This pathway involves the cytochrome P450 enzymes, particularly CYP3A4, and is implicated in carbamazepine-induced idiosyncratic toxicity (Pearce et al., 2008).

Transformation in Water Treatment

The transformation of carbamazepine metabolites, including 2,3-diOHCBZ, during water treatment processes is significant. This includes biochemical transformations leading to various transformation products, highlighting the environmental persistence and potential impact of these compounds (Brezina et al., 2015).

Detection in Marine Environment

2,3-diOHCBZ, as a transformation product of carbamazepine, has been detected in the marine environment. This indicates the widespread emission of such pharmaceutical residues into aquatic ecosystems, with potential environmental and human health implications (Martínez Bueno et al., 2016).

Pharmacokinetic Interactions

Carbamazepine's pharmacokinetics are significantly affected by its metabolism, including the formation of metabolites like 2,3-diOHCBZ. The interactions between carbamazepine and other drugs, including the roles of cytochrome P450 enzymes in these processes, are crucial for understanding its efficacy and safety (Spina et al., 1996).

Environmental Persistence

The persistence of carbamazepine and its metabolites, such as 2,3-diOHCBZ, in wastewater and water bodies is a notable environmental concern. These compounds are not efficiently removed in wastewater treatment plants, leading to their presence in various water bodies, including drinking water (Zhang et al., 2008).

properties

CAS RN

81861-12-3

Product Name

2,3-Dihydroxycarbamazepine

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

2,3-dihydroxybenzo[b][1]benzazepine-11-carboxamide

InChI

InChI=1S/C15H12N2O3/c16-15(20)17-11-4-2-1-3-9(11)5-6-10-7-13(18)14(19)8-12(10)17/h1-8,18-19H,(H2,16,20)

InChI Key

YITIUNLDWDJVSI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=CC(=C(C=C3N2C(=O)N)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC(=C(C=C3N2C(=O)N)O)O

synonyms

2,3-dihydroxycarbamazepine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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